3-{5-(thiophen-2-yl)-1-[(thiophen-2-ylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{5-(thiophen-2-yl)-1-[(thiophen-2-ylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound featuring a pyrrole ring substituted with thiophene groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-(thiophen-2-yl)-1-[(thiophen-2-ylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions One common approach is the condensation of thiophene-2-carboxylic acid with an appropriate amine to form the amide linkage, followed by cyclization to introduce the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-(thiophen-2-yl)-1-[(thiophen-2-ylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-{5-(thiophen-2-yl)-1-[(thiophen-2-ylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of organic electronic materials such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-{5-(thiophen-2-yl)-1-[(thiophen-2-ylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyrrole rings can participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative.
Pyrrole-2-carboxylic acid: A pyrrole derivative with a carboxylic acid group.
3-(2-thienyl)-2-propenoic acid: A compound with a similar thiophene and propanoic acid structure.
Uniqueness
3-{5-(thiophen-2-yl)-1-[(thiophen-2-ylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid is unique due to the combination of thiophene and pyrrole rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications requiring specific electronic characteristics and molecular interactions.
Properties
IUPAC Name |
3-[1-(thiophene-2-carbonylamino)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-15(20)8-6-11-5-7-12(13-3-1-9-22-13)18(11)17-16(21)14-4-2-10-23-14/h1-5,7,9-10H,6,8H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUMYOYSNYTADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2NC(=O)C3=CC=CS3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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